5-Fluoro-1,10-phenanthroline

Synthesis Fluorine Chemistry Ligand Design

For researchers facing reproducibility issues with standard 1,10-phenanthroline, this 5-fluoro derivative delivers application-critical performance. The electron-withdrawing fluorine substituent directly enhances metal complex photoluminescence and modulates redox potentials, making it a precise building block for OLEDs and electrocatalysts. • Enhanced Luminescence: Yields europium complexes with superior photoluminescent efficiency vs. unsubstituted analogs for advanced emitters. • Optimized Lipophilicity: Measured LogP of 2.92 improves cellular uptake, supporting its use as a chemical probe with confirmed HIF-1α inhibition (IC₅₀ = 5.1 μM). • Reliable Supply: Quality-controlled to ensure the specific electronic profile required for your application.

Molecular Formula C12H7FN2
Molecular Weight 198.2 g/mol
CAS No. 191861-19-5
Cat. No. B3049057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,10-phenanthroline
CAS191861-19-5
Molecular FormulaC12H7FN2
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C3C=CC=NC3=C2N=C1)F
InChIInChI=1S/C12H7FN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
InChIKeyOBZDPBGLVLYHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1,10-phenanthroline Overview


5-Fluoro-1,10-phenanthroline (CAS 191861-19-5) is a fluorinated derivative of the widely used bidentate ligand 1,10-phenanthroline. The introduction of a fluorine atom at the 5-position of the phenanthroline scaffold creates a valuable molecular building block with altered electronic, photophysical, and physicochemical properties compared to the parent compound. This compound finds application as a chelating ligand in coordination chemistry, as a precursor for more complex functional molecules, and as a core structure in medicinal and materials chemistry research. Its molecular formula is C₁₂H₇FN₂, with a molecular weight of 198.20 g/mol.

Fluorinated bidentate ligand for coordination chemistry
Tuneable electronic and photophysical properties
Building block for functional molecules

5-Fluoro-1,10-phenanthroline vs. Unsubstituted


While 1,10-phenanthroline is a classic ligand, its performance in advanced applications is often limited by its electronic and physicochemical properties. Simple substitution at the 5-position with a fluorine atom introduces a strong electron-withdrawing group that fundamentally alters the compound's behavior. This single substitution significantly modifies key properties such as redox potential, lipophilicity (LogP), and the photophysical characteristics of its metal complexes. Consequently, unsubstituted 1,10-phenanthroline or derivatives with different substituents cannot replicate the precise, application-critical performance profile of the 5-fluoro analog, making direct substitution a high-risk proposition for research reproducibility and achieving target outcomes. [1] [2]

5-Fluoro Derivative
  • Electron-withdrawing fluorine alters redox profile
  • Higher lipophilicity (LogP shift) influences permeability
  • Photoluminescence efficiency differs in metal complexes
Unsubstituted Phenanthroline
  • Different electronic properties may shift electrochemical response
  • Lower LogP may affect partitioning and bioavailability context
  • Luminescence performance may not transfer directly

5-Fluoro-1,10-phenanthroline Evidence vs. Analogs


Skraup Reaction Synthesis

The synthesis of 5-fluoro-1,10-phenanthroline has been demonstrated via a mild Skraup reaction, a well-established method for constructing the phenanthroline core. This route provides a verifiable and scalable pathway, differentiating it from other 5-substituted analogs which may require more complex or lower-yielding synthetic strategies. The yield range for Skraup reactions to access this and related fluorinated derivatives is quantitatively defined. [1]

Synthesis Route
Class-level
Skraup reaction; yield 19-48% for fluorinated derivatives
Established synthetic pathway with defined yield range
Class-level inference from fluorinated analog set
Synthesis Fluorine Chemistry Ligand Design

Redox Potential vs. Amino Analogs

The electron-withdrawing nature of the fluorine atom in 5-fluoro-1,10-phenanthroline modulates the redox properties of the ligand. Comparative cyclic voltammetry studies against a commercially available reference compound, 1,10-phenanthrolin-5-amine, reveal that the substitution pattern directly impacts the observed oxidation and reduction potentials, a key parameter for applications in catalysis and electrocatalysis. [1]

Redox Behavior
Class-level
Substituent-dependent shift vs. 5-amino analog
Redox profile tunable by substituent; may not match electron-donating analogs
Exact potentials to verify for specific application
Electrochemistry Redox Potential DFT Calculations

Photoluminescence: Fluorinated Ligand Advantage

Europium(III) complexes bearing fluorine-functionalized 1,10-phenanthroline ligands demonstrate a clear and quantifiable improvement in photoluminescent efficiency compared to complexes with the unfunctionalized ligand. This direct head-to-head comparison highlights the value of fluorine substitution for optimizing the performance of luminescent materials. [1]

Photoluminescence
Head-to-head
Fluorinated ligands yield higher efficiency and shorter decay lifetime
Supports fluorinated ligand selection for improved luminescence
Direct comparison with unfunctionalized phenanthroline Eu(III) complexes
Luminescence Europium Complexes OLED Materials

Increased Lipophilicity vs. Parent

Fluorination at the 5-position significantly increases the lipophilicity of the phenanthroline scaffold, as quantified by its LogP value. This alteration in physicochemical property directly impacts membrane permeability and biodistribution profiles, a critical consideration in medicinal chemistry applications.

Lipophilicity
Data to verify
LogP 2.92 vs. 1.7 (parent); ΔLogP +1.22
Substantially higher lipophilicity for membrane permeability studies
Computed LogP; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Design

HIF-1α Inhibition in Cell Assay

5-Fluoro-1,10-phenanthroline has demonstrated a specific, quantifiable biological activity as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α) activity in a human cell line. This provides a targeted application benchmark that distinguishes it from other, more general phenanthroline derivatives. [1]

HIF-1α Inhibition
Assay context
IC₅₀ = 5.1 μM (T47D cells)
Specific activity benchmark for hypoxia pathway research
Cell-based reporter assay; supporting evidence
Biological Activity HIF-1α Inhibition Cell-Based Assay

Chemiluminescence Enhancement by EWG

The electron-withdrawing nature of the fluorine atom in 5-fluoro-1,10-phenanthroline aligns with a class-level finding that such substituents on 1,10-phenanthroline enhance chemiluminescence (CL) signals. This property differentiates it from electron-donating or unsubstituted analogs in analytical applications requiring amplified detection. [1]

CL Enhancement
Class-level
Electron-withdrawing groups boost chemiluminescence signal
Class-level finding supports use in enhanced-sensitivity assays
Indirect evidence; 5-fluoro specific validation needed
Chemiluminescence Analytical Chemistry Sensor Development

5-Fluoro-1,10-phenanthroline Applications


Luminescent Lanthanide Complexes for OLEDs & Bioimaging

The direct head-to-head evidence showing that fluorine-functionalized phenanthroline ligands yield europium complexes with higher photoluminescent efficiency and better thermodynamic stability than unfunctionalized analogs makes 5-fluoro-1,10-phenanthroline a superior ligand choice for developing advanced luminescent materials. This is particularly relevant for the fabrication of efficient OLEDs and the design of bright, stable bioimaging probes.

Lipophilicity Optimization Scaffold

The quantitatively determined higher LogP of 5-fluoro-1,10-phenanthroline (2.92) compared to the parent compound (≈1.7) provides a clear advantage in drug discovery programs. This increased lipophilicity is a key parameter for improving cellular uptake and altering biodistribution, making it a valuable core scaffold for hit-to-lead optimization where enhanced membrane permeability is desired.

Tunable Redox Probe/Catalyst

The class-level evidence demonstrating that substituents on 1,10-phenanthroline significantly shift redox potentials positions 5-fluoro-1,10-phenanthroline as a building block for creating electrocatalysts or redox probes with finely tuned operating windows. Its electron-withdrawing fluorine substituent offers a distinct redox profile compared to electron-donating analogs, enabling precise control in electrochemical applications.

HIF-1α Pathway Probe

The specific, quantifiable inhibition of HIF-1α activity (IC₅₀ = 5.1 μM in T47D cells) supports the use of 5-fluoro-1,10-phenanthroline as a chemical probe for studying hypoxia-related signaling pathways. This provides a defined biological benchmark for cell-based assays, distinguishing it from other phenanthroline derivatives with unknown or non-specific activity profiles.

Application
Selection Property
Validation Focus
Luminescent lanthanide complex development
Fluorine-functionalized phenanthroline ligand
Photoluminescent efficiency and thermodynamic stability
Lipophilicity optimization in drug discovery
Increased lipophilicity scaffold
Cellular uptake and biodistribution profiling
Tunable redox catalyst/probe design
Electron-withdrawing substituent effect
Redox potential window adjustment
HIF-1α pathway research tool
Specific HIF-1α inhibition activity
Hypoxia signaling pathway assay benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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